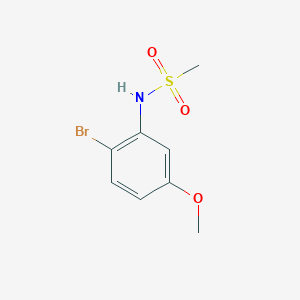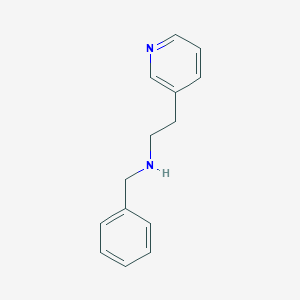
N-(2-bromo-5-methoxyphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromo-5-methoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10BrNO3S It is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-5-methoxyphenyl)methanesulfonamide typically involves the reaction of 2-bromo-5-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-bromo-5-methoxyaniline+methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-bromo-5-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Products may include sulfonic acids or other oxidized derivatives.
Reduction: Products may include amines or other reduced derivatives.
Coupling Reactions: Products are typically biaryl compounds.
Applications De Recherche Scientifique
N-(2-bromo-5-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-(2-bromo-5-methoxyphenyl)methanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfonamide group can form hydrogen bonds and other interactions with target molecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Bromo-2-methoxyphenyl)methanesulfonamide
- N-(2-bromo-4-methoxyphenyl)methanesulfonamide
- N-(2-bromo-3-methoxyphenyl)methanesulfonamide
Uniqueness
N-(2-bromo-5-methoxyphenyl)methanesulfonamide is unique due to the specific positioning of the bromine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers.
Propriétés
Formule moléculaire |
C8H10BrNO3S |
|---|---|
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
N-(2-bromo-5-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10BrNO3S/c1-13-6-3-4-7(9)8(5-6)10-14(2,11)12/h3-5,10H,1-2H3 |
Clé InChI |
NPHAGKOYKGLZBV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Br)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)









![2-Phenylpyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B13875128.png)


![[3-(5-methyl-1H-imidazol-4-yl)phenyl]methanamine](/img/structure/B13875148.png)
